

optical rotation of (1R,2S)-2-Amino-1,2diphenylethanol

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An In-depth Technical Guide on the Optical Rotation of (1R,2S)-2-Amino-1,2-diphenylethanol

Introduction

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis.[1] Its stereochemical configuration is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, where specific stereoisomers are often responsible for the desired therapeutic effects.[1] A key physical property that characterizes chiral molecules like (1R,2S)-2-Amino-1,2-diphenylethanol is their optical rotation, the ability to rotate the plane of plane-polarized light. This guide provides a comprehensive overview of the optical rotation of (1R,2S)-2-Amino-1,2-diphenylethanol, including quantitative data, detailed experimental protocols for its measurement, and the underlying principles of this phenomenon.

Quantitative Data on Optical Rotation

The specific rotation ([α]) is a fundamental, characteristic property of a chiral substance. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL). The value is dependent on the temperature and the wavelength of light used, which is typically the D-line of a sodium lamp (589 nm).



The following table summarizes the reported specific rotation values for **(1R,2S)-2-Amino-1,2-diphenylethanol** and its enantiomer, **(1S,2R)-2-Amino-1,2-diphenylethanol**.

Compoun d	Specific Rotation ([α])	Temperat ure (°C)	Waveleng th	Concentr ation (c)	Solvent	Referenc e(s)
(1R,2S)- (-)-2- Amino-1,2- diphenylet hanol	-6° to -8°	20	D-line	0.6 in EtOH	Ethanol	[1]
(1R,2S)- (-)-2- Amino-1,2- diphenylet hanol	-7.0°	25	D-line	0.6 in ethanol	Ethanol	[2]
(1S,2R)- (+)-2- Amino-1,2- diphenylet hanol	+7.0°	25	D-line	0.6 in ethanol	Ethanol	

Experimental Protocol for Measuring Optical Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter.[3] The following is a generalized protocol for this procedure.

- 1. Instrument Preparation and Calibration:
- Turn on the polarimeter and the sodium lamp light source, allowing them to warm up and stabilize according to the manufacturer's instructions.
- Calibrate the instrument by taking a blank reading. Fill a clean polarimeter cell with the pure solvent (e.g., ethanol) that will be used to dissolve the sample.



- Place the solvent-filled cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading.[3]
- 2. Sample Preparation:
- Accurately weigh a precise amount of the (1R,2S)-2-Amino-1,2-diphenylethanol sample.
- Dissolve the sample in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a specific concentration (e.g., 0.6 g/100 mL).[2] Ensure the sample is completely dissolved.
- 3. Measurement:
- Rinse the polarimeter cell with a small amount of the prepared sample solution.
- Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
- Place the filled sample cell into the sample chamber of the polarimeter.
- Record the observed optical rotation (α) in degrees.[3] Multiple readings should be taken and averaged to ensure accuracy.
- Record the temperature at which the measurement was taken.
- 4. Calculation of Specific Rotation:
- The specific rotation ($[\alpha]$) is calculated using Biot's law:[3] $[\alpha] = \alpha / (I * c)$ Where:
 - \circ α is the observed rotation in degrees.
 - I is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the sample in grams per milliliter (g/mL).[3]

Note: In many laboratory settings, concentration is more conveniently measured in g/100 mL. In such cases, the formula is adjusted accordingly.[4]



Visualizations Logical Relationship of Optical Activity

The following diagram illustrates the fundamental principle of how a chiral molecule interacts with plane-polarized light to cause optical rotation.



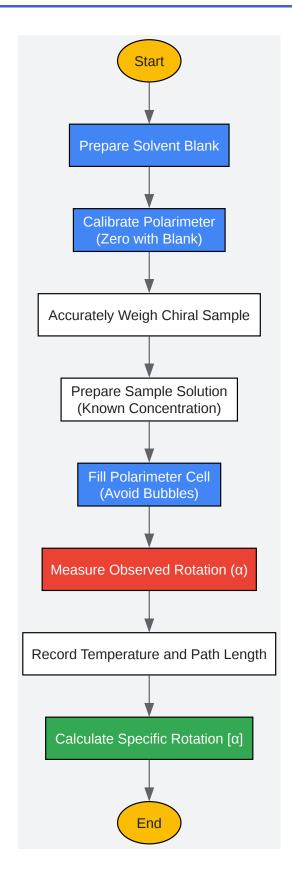
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Caption: Principle of polarimetry and optical activity.

Experimental Workflow for Optical Rotation Measurement

This diagram outlines the sequential steps involved in the experimental determination of a compound's specific rotation.





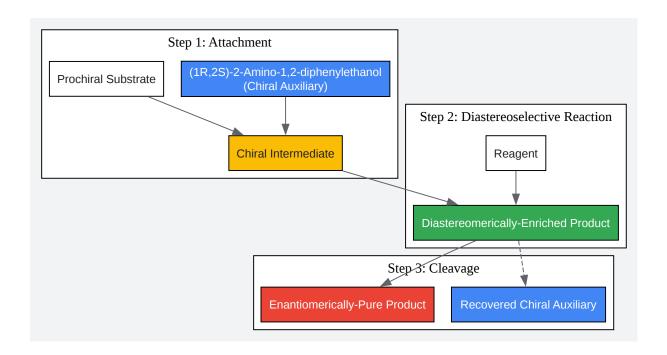
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Caption: Workflow for measuring specific optical rotation.



Role as a Chiral Auxiliary in Synthesis

(1R,2S)-2-Amino-1,2-diphenylethanol is frequently used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.



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Caption: Use as a chiral auxiliary in asymmetric synthesis.

Significance in Drug Development and Research

The specific stereochemistry of **(1R,2S)-2-Amino-1,2-diphenylethanol** is critical for its applications. In pharmaceutical development, it serves as a chiral building block for synthesizing drugs that require a specific 3D structure for their biological activity.[1] Using an enantiomerically pure starting material like this ensures that the final active pharmaceutical ingredient (API) is also enantiopure, which is crucial for efficacy and safety.[1]



Furthermore, it is employed in asymmetric catalysis, often as a ligand for metal catalysts, to produce enantiomerically pure compounds.[1] Research has also indicated that derivatives of 2-amino-1,2-diphenylethanol show affinity for the NMDA receptor, suggesting its potential as a biochemical reagent in life science research.[5] Its ability to form crystalline salts allows it to be used as a resolving agent to separate racemic mixtures of acidic compounds.[6]

Conclusion

The optical rotation of **(1R,2S)-2-Amino-1,2-diphenylethanol** is a defining characteristic that confirms its chirality and enantiomeric purity. The consistently reported negative sign of rotation (levorotatory) is a key specification for this particular stereoisomer. Accurate measurement of this property, following standardized protocols, is essential for quality control in its synthesis and for its effective application in the fields of pharmaceutical development, asymmetric catalysis, and chemical research. The principles and methodologies outlined in this guide provide a technical foundation for professionals working with this and other chiral molecules.

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